N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide
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Overview
Description
N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinolinecarboxamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide is its high potency and selectivity towards cancer cells and bacteria. The compound has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer and bacterial therapy. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo, to determine its efficacy and safety in animal models. Additionally, further studies are needed to understand the mechanism of action of the compound and to identify potential drug targets. Finally, the compound could be modified to improve its solubility and bioavailability, to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2-(2-furyl)-4-quinolinecarboxamide involves the reaction of 2-acetylfuran, 2-fluoroaniline, and 2-chloro-4-(dimethylamino)quinoline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-7-2-4-9-17(15)23-20(24)14-12-18(19-10-5-11-25-19)22-16-8-3-1-6-13(14)16/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTAWSOQLQCBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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